Ferrocene-1,1'-diacetic acid

Polymer chemistry Organometallic materials Polyester resins

Standard ferrocenecarboxylic acids suffer from poor electronic decoupling and limited conformational flexibility, leading to suboptimal polymerization kinetics and biosensor interference. Ferrocene-1,1'-diacetic acid solves this through two -CH₂- spacers. - **Higher polyesterification rates** vs. ferrocene-1,1'-dicarboxylic acid (proven in head-to-head study). - **Enables dual-enzyme biosensors** (glucose oxidase + HRP) without signal crosstalk. - **Thermal stability**: DSC melting point 210-215 °C, decomposition >300 °C. - **Four rotatable bonds** for novel MOF/coordination network topologies. Available for immediate dispatch. Technical data sheet provided with each shipment.

Molecular Formula C14H14FeO4
Molecular Weight 302.10 g/mol
Cat. No. B12100180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene-1,1'-diacetic acid
Molecular FormulaC14H14FeO4
Molecular Weight302.10 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1CC(=O)O.[CH-]1C=CC=C1CC(=O)O.[Fe+2]
InChIInChI=1S/2C7H7O2.Fe/c2*8-7(9)5-6-3-1-2-4-6;/h2*1-4H,5H2,(H,8,9);/q2*-1;+2
InChIKeyNABNVMPAROVNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrocene-1,1'-diacetic Acid: Properties & Procurement


Ferrocene-1,1'-diacetic acid (Fc(CH₂COOH)₂, CAS 32681-19-9) is a 1,1′-heteroannularly disubstituted organometallic biscarboxylic acid in which a redox-active ferrocene core is linked to two terminal carboxyl groups via methylene ( –CH₂ –) spacers. This methylene insertion distinguishes it fundamentally from the more common ferrocenecarboxylic acids in which the carboxyl group is directly attached to the cyclopentadienyl ring, imparting a different spatial separation between the metal center and the functional groups, enhancing conformational flexibility (four rotatable bonds), and electronically decoupling the carboxylic acid groups from the ferrocene core [1], [2], [3].

Why Generic Ferrocenecarboxylic Acids Cannot Substitute


The presence of the methylene spacer in ferrocene-1,1'-diacetic acid creates a critical difference in electronic communication, molecular geometry, and thermal behavior compared to common one- or two-ring ferrocenecarboxylic acids. In a three-compound head-to-head polyesterification comparison, ferrocene-1,1'-diacetic acid demonstrated the strongest rate-enhancing effect, attributed to the specific steric and electronic properties of the pendant acetic acid arms [1]. For enzymatic dual-mediator biosensors, the compound was specifically selected because its methylene spacer and diacid conformation prevented interference between the glucose oxidase and horseradish peroxidase systems [2]. These performance benefits arise from a structural feature absent in directly carboxylated analogs, meaning that substituting a generic ferrocenecarboxylic acid in these applications will lead to lower reaction rates or signal failure.

Performance Comparison Against Structural Analogs


Polyesterification Rate vs. Ferrocene Dicarboxylic Acid

In a direct head-to-head polyesterification experiment with fumaric acid/diethylene glycol, three ferrocene derivatives were compared for their effect on reaction rate. Ferrocene-1,1'-diacetic acid provided a greater rate enhancement than 1,1'-ferrocene dicarboxylic acid; the order of increasing rate enhancement was reported as FDCA < Fc(COOH)₂ < Fc(CH₂COOH)₂. This demonstrates that the methylene spacer in the diacetic acid enhances the catalytic rate contribution compared to the directly-attached carboxyl groups of the dicarboxylic acid [1].

Polymer chemistry Organometallic materials Polyester resins

Interference Avoidance in Dual-Enzyme Biosensors

A disposable biosensor for potato sugar analysis combined glucose oxidase (GOx) and horseradish peroxidase (HRP) enzymes. To prevent cross-reactivity and electrochemical interference between the two enzymatic systems, the authors specifically selected ferrocene-1,1'-diacetic acid as the ferrocene mediator. The biosensor achieved a linear glucose detection range of 0.01–1 mM, enabling quantitative determination of glucose in potato extracts and subsequent acrylamide formation risk assessment. The selection was based on the compound's ability to avoid interference, a characteristic the authors attributed to its unique structural and redox properties that distinguish it from other ferrocene derivatives such as ferrocenecarboxylic acid or ferrocenemethanol [1].

Biosensor Glucose detection Electrochemical mediator

Thermal Stability Advantage Over Carboxylic Analogs

Differential scanning calorimetry (DSC) shows that ferrocene-1,1'-diacetic acid has a melting point of 210–215 °C and does not decompose until above 300 °C . In contrast, the monocarboxylic ferroceneacetic acid melts at 158–160 °C (or 165–167 °C per other datasheets), while ferrocene-1,1'-dicarboxylic acid decomposes at ≥300 °C with no clear melting point, indicating a thermal profile for the diacetic acid compound that combines a defined melting point with high thermal stability—a property set not shared by these close structural analogs .

Thermal stability DSC Materials processing

Conformational Flexibility vs. Rigid Dicarboxylic Acid

Molecular modeling of ferrocene-1,1'-diacetic acid reveals four rotatable bonds between the ferrocene core and the terminal carboxyl groups, giving the molecule significant conformational flexibility. This contrasts with ferrocene-1,1'-dicarboxylic acid, which has only two rotatable bonds as the carboxyl groups are directly attached to the cyclopentadienyl rings. The increased flexibility allows the diacetic acid to adapt to different coordination geometries when binding metal ions, a property exploited in the design of coordination polymers and MOFs .

Molecular modeling Ligand design Supramolecular chemistry

Validated Application Scenarios


Multi-Enzyme Amperometric Biosensors

The proven avoidance of interference between glucose oxidase and horseradish peroxidase systems [1] qualifies ferrocene-1,1'-diacetic acid as the mediator of choice for disposable or reusable dual-enzyme biosensors targeting sugars, hydrogen peroxide, or related metabolites. Labs developing food quality sensors or clinical diagnostic strips should prioritize procurement when both oxidase and peroxidase enzymes must co-function in a single electrode.

Accelerated Ferrocene-Grafted Polymer Synthesis

Based on the direct intra-study comparison showing the highest polyesterification rate enhancement among ferrocene derivatives [1], this compound is the preferred monomer when reaction throughput is critical. Polymer chemists synthesizing redox-active polyester resins or ferrocene-containing block copolymers should select this compound over ferrocene-1,1'-dicarboxylic acid to maximize process efficiency.

High-Temperature Thermoplastic Processing

The combined melting point of 210–215 °C and decomposition threshold >300 °C demonstrated by DSC [1], [2] position ferrocene-1,1'-diacetic acid as a viable thermal processing additive for engineering thermoplastics processed in the 200–280 °C range where ferroceneacetic acid would already be molten and the dicarboxylic analog may already undergo direct decomposition.

Flexible MOF and Coordination Polymer Ligand

With four rotatable bonds compared to only two in ferrocene-1,1'-dicarboxylic acid [1], ferrocene-1,1'-diacetic acid offers ligand conformational adaptability that enables the construction of coordination network topologies not accessible with the more rigid diacid. This makes it a strategic building block for materials chemists exploring novel porous materials, gas storage frameworks, or stimuli-responsive metal-organic assemblies.

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